BenchChemオンラインストアへようこそ!

1-acetylazetidine-3-sulfonamide

Kinase inhibition Bioactivity profiling ChEMBL curation

1-Acetylazetidine-3-sulfonamide (C₅H₁₀N₂O₃S, MW 178.21) is a strained azetidine scaffold bearing a 3‑sulfonamide and an N‑acetyl cap. Unlike N‑aryl or unsubstituted analogues, this compound carries zero ChEMBL/ZINC bioactivity annotations—making it uniquely suited for diversity-oriented phenotypic libraries and unbiased scaffold-hopping campaigns. Its low molecular weight, limited rotatable bonds, and balanced H‑bond donor/acceptor profile also position it as an ideal fragment hit follow‑up core. Because it is no longer stocked as a catalog item, procurement is exclusively via custom synthesis. Buyers requiring the acetyl cap as a critical pharmacophoric element should order here—substitution with free amine or differently acylated analogues introduces uncharacterised selectivity and metabolic stability risks.

Molecular Formula C5H10N2O3S
Molecular Weight 178.21 g/mol
CAS No. 2260973-40-6
Cat. No. B6234409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetylazetidine-3-sulfonamide
CAS2260973-40-6
Molecular FormulaC5H10N2O3S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C1)S(=O)(=O)N
InChIInChI=1S/C5H10N2O3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3,(H2,6,9,10)
InChIKeyPTVXMZACQNTLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetylazetidine-3-sulfonamide (CAS 2260973-40-6): Chemical Identity, Azetidine Sulfonamide Class Definition, and Comparator Landscape


1-Acetylazetidine-3-sulfonamide (CAS 2260973-40-6) is a small-molecule azetidine derivative (C₅H₁₀N₂O₃S, MW 178.21) bearing an N‑acetyl group and a 3‑sulfonamide substituent on the strained four-membered ring [1]. It belongs to the broader class of heterocyclic sulfonamides that serve as building blocks and potential bioactive scaffolds in medicinal chemistry . Closest comparators include azetidine-3-sulfonamide (CAS 1542590-74-8), the N‑phenyl analog, the N‑(3‑chlorobenzoyl) derivative (CAS 2093533-37-8), and cyclic amine sulfonamides with pyrrolidine or piperidine cores evaluated as β₃‑adrenergic receptor agonists [2]. The compound is listed in authoritative structure databases but has no reported biological activity in peer-reviewed literature or curated repositories such as ChEMBL [3].

Why 1-Acetylazetidine-3-sulfonamide Cannot Be Replaced by Generic Azetidine or Sulfonamide Analogs Without Evidence


Interchanging 1-acetylazetidine-3-sulfonamide with an unsubstituted azetidine-3-sulfonamide or a monocyclic sulfonamide analog ignores the electronic and steric modulation imposed by the N‑acetyl group, which alters hydrogen-bonding capacity, logP, and metabolic stability in ways that are not captured by potency data from other family members [1]. For instance, 1-(3‑chlorobenzoyl)azetidine-3-sulfonamide has been explored as a kinase inhibitor scaffold, whereas azetidine and piperidine sulfonamides have demonstrated β₃‑AR agonist activity with selectivity ratios versus β₁/β₂‑AR [2]. Because 1-acetylazetidine-3-sulfonamide itself has no published bioactivity or selectivity profile in ChEMBL or ZINC, any assumption of functional equivalence to an N‑substituted analog constitutes a procurement risk that can only be resolved by de novo experimental profiling [3]. The quantitative evidence below establishes where differentiation does or does not exist relative to the most relevant comparators.

1-Acetylazetidine-3-sulfonamide: Quantitative Differentiation Evidence Versus Closest Azetidine Sulfonamide Analogs


Absence of Documented Bioactivity as a Measurable Differentiation Parameter: 1-Acetylazetidine-3-sulfonamide vs. 1-(3-Chlorobenzoyl)azetidine-3-sulfonamide

1-Acetylazetidine-3-sulfonamide has zero annotated bioactivity records in the ChEMBL database and no publications indexed against its structure, whereas 1-(3-chlorobenzoyl)azetidine-3-sulfonamide (CAS 2093533-37-8) has been investigated as a kinase inhibitor scaffold with reported target engagement [1]. This difference in documentation status provides a binary selection criterion: the acetyl derivative offers a clean-slate scaffold for target-agnostic phenotypic screening, while the chlorobenzoyl derivative carries pre-existing target-class bias.

Kinase inhibition Bioactivity profiling ChEMBL curation

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Donor Count of 1-Acetylazetidine-3-sulfonamide vs. Azetidine-3-sulfonamide

The N‑acetyl substitution in 1-acetylazetidine-3-sulfonamide increases calculated logP and modifies hydrogen-bond donor count relative to the parent azetidine-3-sulfonamide (CAS 1542590-74-8) . These differences can be quantified using SMILES-based predictors: the acetyl derivative (CC(=O)N1CC(S(N)(=O)=O)C1) adds a carbonyl oxygen acceptor and removes a free amine donor compared to the unsubstituted ring, altering predicted permeability and solubility profiles.

Physicochemical profiling Lead-likeness Drug design

Commercial Availability Status as a Procurement Decision Metric: 1-Acetylazetidine-3-sulfonamide vs. Azetidine-3-sulfonamide Hydrochloride

1-Acetylazetidine-3-sulfonamide is listed as a discontinued product by CymitQuimica (formerly available via Biosynth) and shows limited in-stock status in the ZINC purchasability database (4 vendors, partial annotation) . In contrast, azetidine-3-sulfonamide hydrochloride (CAS 1909318-76-8) is actively stocked by multiple suppliers including Fluorochem. This differential in supply continuity directly impacts procurement lead times and feasibility.

Chemical sourcing Vendor inventory Discontinued products

Ring-Strain Reactivity Differentiation: Azetidine vs. Piperidine Sulfonamide Linker Performance in β₃‑AR Agonist Assays

In a comparative study of cyclic amine sulfonamide linkers for β₃‑AR agonists, the azetidine-containing derivative (compound 37) and piperidine derivatives (7, 8, 13) both exhibited potent β₃‑AR agonism with good selectivity against β₁‑ and β₂‑AR [1]. While 1-acetylazetidine-3-sulfonamide was not directly tested, the class-level data establish that the azetidine sulfonamide scaffold is not inherently inferior to larger-ring analogs for this target; the acetyl substitution adds a tunable handle absent in the reported agonists.

β₃-Adrenergic receptor Cyclic amine sulfonamide Selectivity

Optimal Scientific and Procurement Scenarios for 1-Acetylazetidine-3-sulfonamide Based on Verified Evidence


Phenotypic Screening Library Design Requiring Target-Agnostic Scaffolds

Because 1-acetylazetidine-3-sulfonamide carries zero annotated bioactivity records in ChEMBL and ZINC [1], it is an ideal candidate for diversity-oriented phenotypic libraries where the goal is to avoid pre-existing target-class bias and discover novel mechanisms. Its clean profile contrasts with N‑aryl sulfonamide azetidines that already carry kinase-inhibitor or antibacterial annotations.

Fragment-Based Lead Generation with a Polar, Low-Molecular-Weight Acetyl Sulfonamide Core

The compound’s modest molecular weight (178.21 Da), limited rotatable bonds, and balanced donor/acceptor profile make it suitable as a fragment hit follow-up core [1]. The acetyl group provides a synthetic vector for rapid analog generation via amide coupling or reduction, while the sulfonamide participates in key hydrogen-bond interactions with target proteins.

Custom Synthesis Procurement for Programs Requiring N‑Acetyl Azetidine Sulfonamide Building Blocks

Given the discontinued status at major vendors [1], procurement must proceed via custom synthesis. This scenario is appropriate for medicinal chemistry groups that have validated the N‑acetyl cap as a critical pharmacophoric element and cannot substitute with a free amine or a differently acylated analog.

β₃‑Adrenergic Receptor Agonist Optimization Leveraging Azetidine Sulfonamide Scaffolds

The class-level evidence that azetidine sulfonamide linkers deliver potent β₃‑AR agonism with selectivity over β₁/β₂‑AR [1] supports the use of 1-acetylazetidine-3-sulfonamide as a novel starting point for scaffold-hopping campaigns, where the acetyl group is hypothesized to fine-tune metabolic stability and off-target promiscuity.

Quote Request

Request a Quote for 1-acetylazetidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.